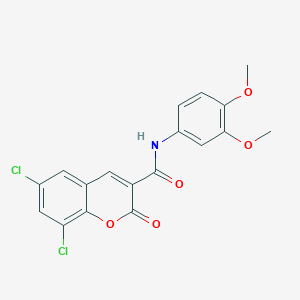![molecular formula C18H17ClN2O3S B3675422 N-[(3-acetylphenyl)carbamothioyl]-3-chloro-4-ethoxybenzamide](/img/structure/B3675422.png)
N-[(3-acetylphenyl)carbamothioyl]-3-chloro-4-ethoxybenzamide
Descripción general
Descripción
N-[(3-acetylphenyl)carbamothioyl]-3-chloro-4-ethoxybenzamide is a synthetic organic compound that belongs to the class of thiourea derivatives This compound is characterized by the presence of a carbamothioyl group attached to a benzamide structure, with additional functional groups such as an acetyl group, a chloro group, and an ethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-acetylphenyl)carbamothioyl]-3-chloro-4-ethoxybenzamide typically involves the reaction of 3-chloro-4-ethoxybenzoyl chloride with 3-acetylphenylthiourea. The reaction is carried out under inert conditions, often using dry solvents such as acetone or dichloromethane. The reaction mixture is refluxed to ensure complete conversion of the reactants to the desired product. The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition ensures consistent product quality and yield. Industrial production also incorporates advanced purification methods, including high-performance liquid chromatography (HPLC) and crystallization, to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3-acetylphenyl)carbamothioyl]-3-chloro-4-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-[(3-acetylphenyl)carbamothioyl]-3-chloro-4-ethoxybenzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-[(3-acetylphenyl)carbamothioyl]-3-chloro-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamothioyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to enzyme inhibition. Additionally, the presence of the chloro and ethoxy groups can enhance the compound’s binding affinity and specificity for certain molecular targets. The exact pathways and molecular interactions depend on the specific biological context and target molecules.
Comparación Con Compuestos Similares
N-[(3-acetylphenyl)carbamothioyl]-3-chloro-4-ethoxybenzamide can be compared with other thiourea derivatives, such as:
N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide: This compound has a methoxy group instead of an ethoxy group, which can affect its chemical reactivity and biological activity.
N-[(3-acetylphenyl)carbamothioyl]-4-chlorobenzamide: The absence of the ethoxy group in this compound may result in different physical and chemical properties.
N-[(3-acetylphenyl)carbamothioyl]-3-chloro-4-methoxybenzamide: This compound has both a chloro and a methoxy group, similar to the ethoxy derivative, but with potentially different steric and electronic effects.
The uniqueness of this compound lies in its specific combination of functional groups, which can influence its reactivity, binding affinity, and overall biological activity.
Propiedades
IUPAC Name |
N-[(3-acetylphenyl)carbamothioyl]-3-chloro-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c1-3-24-16-8-7-13(10-15(16)19)17(23)21-18(25)20-14-6-4-5-12(9-14)11(2)22/h4-10H,3H2,1-2H3,(H2,20,21,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIFJHLNWDVVTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-[(3,5-dichlorophenyl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B3675339.png)

![N-[(4-ethoxyphenyl)carbamothioyl]-4-methyl-3-nitrobenzamide](/img/structure/B3675352.png)
![Ethyl 2-({[(5-chloro-2-methoxyphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3675369.png)

![2-methoxy-N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3675381.png)

![N-[(3-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide](/img/structure/B3675394.png)

![N~1~-(4-methoxybenzyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3675405.png)
![3-bromo-4-ethoxy-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B3675406.png)
![N-[[4-(propanoylamino)phenyl]carbamothioyl]-3-propan-2-yloxybenzamide](/img/structure/B3675410.png)
![3-methyl-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B3675426.png)

